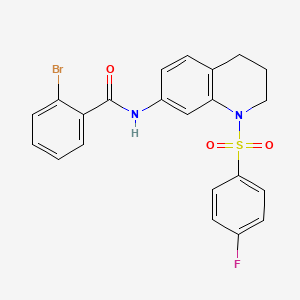

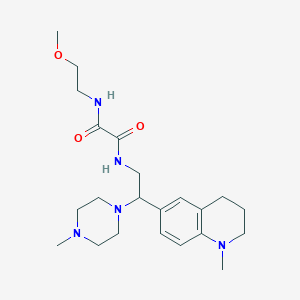

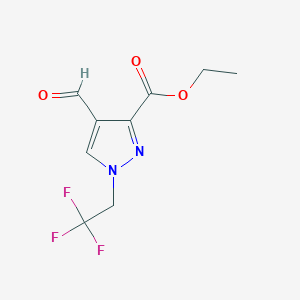

![molecular formula C17H20ClN5O B3000153 2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide CAS No. 1436027-78-9](/img/structure/B3000153.png)

2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide, also known as JNJ-40411813, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been developed as a potential treatment for several diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Research on Dipeptidyl Peptidase IV Inhibitors

The compound is related to research on dipeptidyl peptidase IV (DPP IV) inhibitors, which are a significant focus in the treatment of type 2 diabetes mellitus (T2DM). DPP IV inhibitors, such as those derived from pyridines and pyrimidines, have been patented for their potential in enhancing insulin secretion by preventing the degradation of incretin molecules. The research aims to find the perfect inhibitor that specifically targets GLP-1 and GIP degradation without affecting other substrates or interacting with other proteins (Mendieta, Tarragó, & Giralt, 2011).

Development of N-heterocycles via Sulfinimines

Research on the synthesis of N-heterocycles, including pyrrolidines, piperidines, and azetidines, has identified the chemical compound as a potential intermediate. The use of tert-butanesulfinamide in asymmetric synthesis via sulfinimines has been explored for creating structurally diverse compounds that hold therapeutic value, including those related to natural products (Philip, Radhika, Saranya, & Anilkumar, 2020).

Antitumor Activity of Imidazole Derivatives

The compound has been linked to the study of imidazole derivatives and their antitumor activities. This includes a review of various imidazole derivatives that have shown potential in preclinical testing for antitumor drugs, highlighting the importance of these structures in developing new therapeutic agents (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds

Research has been conducted on the synthesis of pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts. These scaffolds are crucial precursors for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. This research covers synthetic pathways and the use of various catalysts to develop substituted derivatives, showcasing the versatility of the compound in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Exploration of Central Nervous System (CNS) Acting Drugs

The compound's relevance extends to the exploration of functional chemical groups that may serve as lead molecules for the synthesis of compounds with CNS activity. Research has identified heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen as significant contributors to CNS effects, ranging from depression to euphoria and convulsion. This underscores the potential of the compound in developing new CNS drugs (Saganuwan, 2017).

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

The compound is synthesized from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines . The substituents significantly impact the course and efficiency of the reaction

Biochemical Pathways

Pyrimidine derivatives are known to be involved in various biochemical processes, including dna synthesis and signal transduction .

Result of Action

The biological activity of pyrimidine derivatives can range from antimicrobial to antiproliferative effects, depending on the specific compound and its targets .

properties

IUPAC Name |

2-chloro-N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O/c1-11-9-16(21-12(2)20-11)23-7-4-14(5-8-23)22-17(24)13-3-6-19-15(18)10-13/h3,6,9-10,14H,4-5,7-8H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHJQSGYBUINIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CCC(CC2)NC(=O)C3=CC(=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

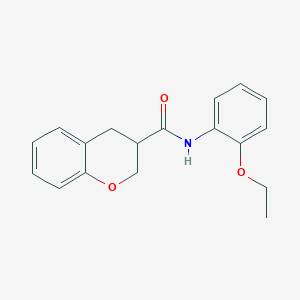

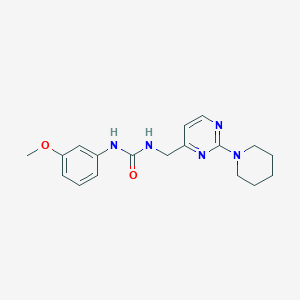

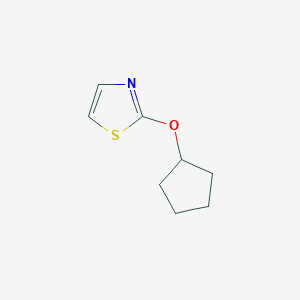

![5-(2-methoxyethyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3000081.png)

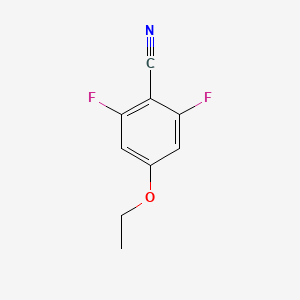

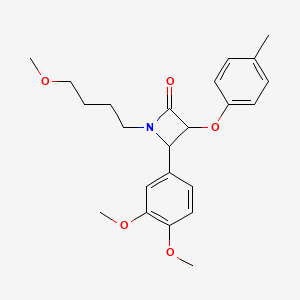

![N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-5-pyrazolo[3,4-d]pyrimidinyl]acetamide](/img/structure/B3000084.png)

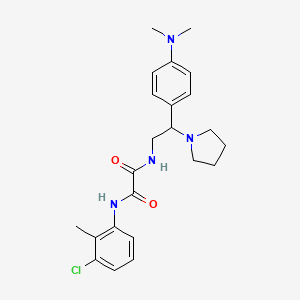

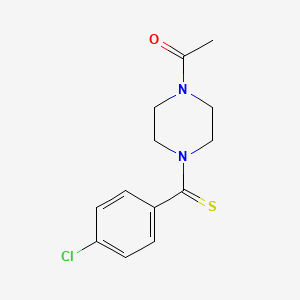

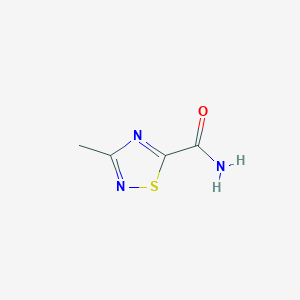

![ethyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B3000087.png)